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molecular formula C14H19NO3 B2532543 Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate CAS No. 25437-94-9

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate

Cat. No. B2532543
M. Wt: 249.30 g/mol
InChI Key: QCDGFRHBHHQYLI-UHFFFAOYSA-N
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Patent
US07268128B2

Procedure details

To a 20 ml N,N-dimethylformamide solution of 1.0 g (5.95 mmol) of ethyl 4-fluorobenzoate, 662 mg (6.54 mmol) of 4-hydroxypiperidine and 1.23 g (8.92 mmol) of potassium carbonate were added, and the mixture was stirred for 24 hours at 120° C. The reaction mixture was returned to room temperature, and the solvent was distilled off under reduced pressure. Then, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Then, the solvent was distilled off under reduced pressure. Diethyl ether was added to the residue, and precipitated crystals were collected to obtain 234 mg (16%) of the captioned compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
captioned compound
Yield
16%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[OH:13][CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:13][CH:14]1[CH2:19][CH2:18][N:17]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=2)[CH2:16][CH2:15]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
662 mg
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
1.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Then, water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
24 h
Name
captioned compound
Type
product
Smiles
OC1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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